molecular formula C37H26N6O12S3 B12722829 4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid CAS No. 93919-34-7

4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid

Cat. No.: B12722829
CAS No.: 93919-34-7
M. Wt: 842.8 g/mol
InChI Key: LDKLPAISLIHHTB-UHFFFAOYSA-N
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Description

4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulpho groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Substitution reactions may require catalysts like palladium or specific acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its color properties. The molecular targets include various functional groups in organic molecules, allowing it to interact with a wide range of substrates. The pathways involved in its action include electron transfer processes and the formation of stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-((2-hydroxy-5-methylphenyl)azo)naphthalene-2,7-disulphonic acid
  • 4-Hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonic acid

Uniqueness

4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in multiple applications.

Properties

CAS No.

93919-34-7

Molecular Formula

C37H26N6O12S3

Molecular Weight

842.8 g/mol

IUPAC Name

4-hydroxy-7-[[5-hydroxy-8-sulfo-7-[(7-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C37H26N6O12S3/c44-32-19-31(42-41-26-8-6-20-7-11-27(56(47,48)49)16-21(20)14-26)36(58(53,54)55)30-18-25(10-13-29(30)32)39-37(46)38-24-9-12-28-22(15-24)17-33(57(50,51)52)34(35(28)45)43-40-23-4-2-1-3-5-23/h1-19,44-45H,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)

InChI Key

LDKLPAISLIHHTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=C(C(=CC(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=CC(=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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